1-[(2,5-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-[(2,5-difluorophenyl)methyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3O2/c11-7-1-2-8(12)6(3-7)4-15-5-9(10(16)17)13-14-15/h1-3,5H,4H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYIIRWKKKNVTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CN2C=C(N=N2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(2,5-Difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.
- Chemical Formula: C11H9F2N3O2
- Molecular Weight: 253.21 g/mol
- IUPAC Name: this compound
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its role as an inhibitor of various enzymes and its potential therapeutic applications.
Key Activities
-
Xanthine Oxidase Inhibition
- A series of triazole derivatives, including those related to this compound, have shown promising xanthine oxidase inhibitory activity. This enzyme is crucial in purine metabolism and is a target for gout treatment.
- Case Study: In vitro studies revealed that certain derivatives exhibited high potency in the submicromolar range against xanthine oxidase, suggesting potential for development as therapeutic agents for hyperuricemia and gout management .
-
Antimicrobial Activity
- Triazole compounds have been evaluated for their antimicrobial properties. In particular, derivatives have demonstrated activity against a range of Gram-positive and Gram-negative bacteria.
- Findings: Compounds with similar structural motifs showed significant antimicrobial effects with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
-
Anticancer Potential
- Some studies indicate that triazole derivatives may possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.
- Research Insight: Molecular docking studies suggest that these compounds can effectively bind to targets involved in cancer cell proliferation and survival pathways .
The mechanism by which this compound exerts its biological effects often involves:
- Inhibition of Enzymatic Activity: By binding to the active sites of enzymes like xanthine oxidase.
- Interference with Cellular Processes: Such as DNA replication and repair mechanisms in cancer cells.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| 7f | Xanthine Oxidase Inhibitor | <0.5 | |
| 26 | Antibacterial (S. aureus) | 2 | |
| 25 | Anticancer (Apoptosis) | N/A |
Safety and Toxicology
While the biological activities are promising, safety profiles are critical for clinical applications. Current data on the toxicity of this compound is limited. Further toxicological studies are necessary to evaluate its safety in vivo.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : CHFNO
- Molecular Weight : 253.21 g/mol
- IUPAC Name : 1-[(2,5-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
The presence of the triazole ring contributes to its biological activity and potential as a pharmaceutical agent.
Medicinal Chemistry Applications
- Antimicrobial Activity : Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has shown efficacy against various bacterial strains and fungi. Studies have demonstrated that modifications in the triazole structure can enhance its potency against resistant strains of bacteria .
- Anticancer Properties : Some studies have explored the use of triazole derivatives in cancer treatment. The compound's ability to inhibit specific enzymes involved in tumor growth suggests potential as an anticancer agent. Preliminary findings indicate that it may induce apoptosis in cancer cells through various mechanisms .
- Anti-inflammatory Effects : There is evidence that compounds containing triazole moieties can possess anti-inflammatory properties. Research has suggested that this compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases .
Agricultural Applications
- Fungicide Development : Triazoles are widely used in agriculture as fungicides. The compound's structure allows it to interfere with fungal cell membrane synthesis, providing a mechanism for controlling fungal pathogens in crops. Field trials have shown promising results in reducing fungal infections in various plant species .
- Plant Growth Regulators : Some studies suggest that triazole compounds can act as plant growth regulators, influencing growth patterns and stress responses in plants. This application could lead to improved crop yields under adverse environmental conditions .
Materials Science Applications
- Polymer Chemistry : The incorporation of triazole derivatives into polymer matrices can enhance material properties such as thermal stability and mechanical strength. Research is ongoing to explore the potential of using this compound as a building block for advanced materials with specific functionalities .
- Nanotechnology : The compound's unique properties make it suitable for applications in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Its ability to form stable complexes with metal ions opens avenues for creating novel nanomaterials with targeted therapeutic applications .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Features :
- The triazole core provides rigidity and hydrogen-bonding capabilities.
- The carboxylic acid moiety at the C4 position contributes to polarity and acidity (pKa ~3–4), influencing solubility and cell permeability .
For example, methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate () can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid .
Potential Applications: Triazole carboxylic acids are explored as antitumor agents, kinase inhibitors, and intermediates for pharmaceuticals like rufinamide and isavuconazole .
Comparison with Structural Analogs
Table 1: Key Structural Analogs and Antitumor Activity
*GP% = Growth percentage inhibition.
Key Observations :
Fluorine Substitution Patterns: The 2,5-difluorophenyl group in the target compound differs from the 2,6-difluorophenyl analog () in electronic and steric effects. Chlorophenyl (e.g., 4-chlorophenyl in ) and fluorophenyl groups enhance lipophilicity and metabolic stability, but fluorine’s strong electron-withdrawing effect may increase acidity, reducing cell permeability .
Carboxylic Acid vs. Ester/Amide Derivatives: Carboxylic acids generally exhibit lower antiproliferative activity compared to amides due to high acidity (pKa ~3–4), which reduces cell permeability and promotes non-specific binding . Methyl esters (e.g., ) are prodrugs requiring hydrolysis to the active carboxylic acid form. Their improved lipophilicity may enhance bioavailability.
Heterocyclic Substituents :
- Thiazol-2-yl substituents () introduce zwitterionic character, improving solubility and target interaction. The 5-methyl group in these analogs further modulates steric effects.
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Properties
| Compound Type | LogP* | Solubility (mg/mL) | Acidic pKa | Key Functional Groups |
|---|---|---|---|---|
| Triazole carboxylic acid | ~1.5 | Low (aqueous) | ~3.5 | COOH, triazole |
| Triazole methyl ester | ~2.8 | Moderate | N/A | COOCH₃, triazole |
| Triazole amide | ~2.0 | Moderate | N/A | CONHR, triazole |
| Zwitterionic (thiazol-2-yl) acid | ~0.5 | High | ~3.0 (COOH), ~8.5 (NH) | COOH, thiazole, triazole |
*Estimated values based on structural analogs.
Implications :
- The target compound’s carboxylic acid group limits membrane permeability but enhances water solubility.
- Methyl esters (e.g., ) and amides () balance lipophilicity and solubility, making them more drug-like.
Case Studies in Drug Development
Rufinamide Analogs :
- Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate () is a key intermediate for rufinamide, an antiepileptic drug. The 2,6-difluoro substitution is critical for its anticonvulsant activity .
Antitumor Agents :
- 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid () inhibits c-Met kinase, a target in lung and gastric cancers. Its CF₃ group enhances binding affinity through hydrophobic interactions .
Preparation Methods
General Synthetic Strategy Overview
The preparation of 1-substituted-1H-1,2,3-triazole-4-carboxylic acids typically follows a sequence involving:
- Starting material: 1-substituted-4,5-dibromo-1H-1,2,3-triazole derivatives.
- Metalation: Treatment with Grignard reagents (e.g., isopropylmagnesium chloride) at low temperatures to selectively replace one bromine atom.
- Carboxylation: Introduction of carbon dioxide to form the carboxylic acid functionality.
- Work-up and purification: Acid quenching, organic extraction, drying, concentration, crystallization, and filtration to isolate the product.
This approach is exemplified in a patented method that provides a robust and relatively high-yielding route to various 1-substituted triazole-4-carboxylic acids, including derivatives with alkyl and cycloalkyl substituents.
Alternative Synthetic Routes and Catalytic Methods
Recent literature reviews on 1,2,3-triazole chemistry highlight versatile synthetic platforms that may be adapted for the target compound:
- Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This "click chemistry" approach allows the formation of 1,2,3-triazole rings from azides and alkynes under mild conditions with high regioselectivity and yields.
- Metal-catalyzed nucleophile coupling: Using copper or palladium catalysts to couple azides with various electrophiles or nucleophiles, enabling the introduction of diverse substituents at the 1-position of the triazole ring.
- One-pot reactions: Combining multiple steps into a single reaction vessel to streamline synthesis and improve overall yield and purity.
While these methods are well-established for generating 1,2,3-triazole cores, the specific installation of the 4-carboxylic acid group may require subsequent functional group transformations such as carboxylation or oxidation steps.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Value | Remarks |
|---|---|---|
| Starting material | 1-substituted-4,5-dibromo-1H-1,2,3-triazole derivative | Prepared by alkylation of dibromo-triazole |
| Solvent | THF, METHF (tetrahydrofuran or methyltetrahydrofuran) | Dry, inert atmosphere recommended |
| Temperature for metalation | −78 °C to 0 °C | Low temperature to control reactivity |
| Grignard reagent | Isopropylmagnesium chloride | Molar ratio 0.8–1.5 equiv relative to substrate |
| Carboxylation | CO2 gas bubbling at −10 °C | Converts bromo intermediate to carboxylic acid |
| Work-up pH | 1–5 (acidic) | Ensures protonation and extraction efficiency |
| Yield | 53–64% | Dependent on substituent and reaction conditions |
Research Findings and Considerations
- The described method is robust and adaptable to various 1-substituted triazoles, suggesting applicability to the 2,5-difluorophenylmethyl substituent.
- The use of isopropylmagnesium chloride as the Grignard reagent provides selective metalation without overreaction.
- Low temperature control is critical to avoid side reactions and decomposition.
- The carboxylation step via CO2 insertion is efficient and environmentally benign.
- Purification through crystallization after acidification provides high purity product suitable for further applications.
Q & A
Q. How can advanced spectroscopic techniques elucidate reaction mechanisms during synthesis?
- Methodological Answer : Employ:
- In situ NMR : Monitor azide-alkyne cycloaddition in real time.
- Mass spectrometry (HRMS) : Detect intermediates (e.g., copper-acetylide complexes).
- DFT calculations : Compare theoretical and experimental IR/Raman spectra to validate transition states .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
